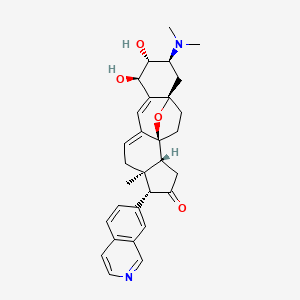
cortistatin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cortistatin C is a member of the class of cortistatins that is cortistatin A in which the hydrogens at position 16 have been replaced by an oxo group. It is a member of cortistatins, a diol, a cyclic ketone and a secondary alcohol. It derives from a cortistatin B.
Wissenschaftliche Forschungsanwendungen
Cortistatin in Inflammation and Autoimmune Disorders
Cortistatin (CST), a neuropeptide from the somatostatin gene family, shows promising therapeutic potential in inflammation and autoimmune disorders. Studies highlight its role in immune system regulation, suggesting its potential use in treating diseases associated with inflammation. Cortistatin has demonstrated effectiveness in reducing inflammation in rodent models for human diseases, making it a novel therapeutic candidate (Rubio, Ávila, & de Lecea, 2007). Additionally, it has shown therapeutic effects in models of lethal endotoxemia, protecting against lethality and preventing septic shock-associated histopathology (González-Rey, Chorny, Robledo, & Delgado, 2006).
Cortistatin in Cardiovascular Health
Cortistatin plays a significant role in cardiovascular health. It has protective effects on the cardiovascular system, such as reducing myocardial damage and inhibiting vascular calcification. These findings suggest its potential in treating cardiovascular diseases like atherosclerosis and aneurysm formation (Liu et al., 2018; Liang et al., 2019)(Liang, Bai, Chen, Fu, Liu, & Yin, 2019).
Cortistatin in Neuroendocrine and Immune Systems
Cortistatin's impact on the neuroendocrine and immune systems is notable. It functions as an anti-inflammatory factor with potential therapeutic applications in sepsis, Crohn's disease, and rheumatoid arthritis. Its ability to inhibit the proliferation and migration of vascular endothelial cells suggests clinical significance in cardiovascular disease development and therapy (T. Chao-shu, 2009).
Cortistatin in Cancer Therapy
Cortistatin's potential in cancer therapy is being explored through a network pharmacology approach. It shows promise in treating autoimmune disorders, HIV infection, and several types of cancer. This research provides insights into the therapeutic potential of cortistatin and future cancer therapy strategies (Christy, Shankari, Majeed, & Anand, 2021).
Cortistatin in Pituitary Function
Cortistatin influences pituitary function, particularly in hormone secretion. Its suppressive effects on human growth hormone (GH) and prolactin (PRL) secretion in cultured pituitary tissues indicate its regulatory role in endocrine functions (Rubinfeld et al., 2006).
Eigenschaften
CAS-Nummer |
882976-97-8 |
|---|---|
Produktname |
cortistatin C |
Molekularformel |
C30H34N2O4 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
(1S,2R,5S,6S,12R,13R,14S,16R)-14-(dimethylamino)-12,13-dihydroxy-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-dien-4-one |
InChI |
InChI=1S/C30H34N2O4/c1-28-8-6-20-13-21-26(34)27(35)22(32(2)3)15-29(21)9-10-30(20,36-29)24(28)14-23(33)25(28)18-5-4-17-7-11-31-16-19(17)12-18/h4-7,11-13,16,22,24-27,34-35H,8-10,14-15H2,1-3H3/t22-,24+,25-,26+,27+,28-,29+,30+/m0/s1 |
InChI-Schlüssel |
WMKCSKJMIPEVOG-HIGLSOHYSA-N |
Isomerische SMILES |
C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC(=O)[C@@H]2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
SMILES |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
Kanonische SMILES |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



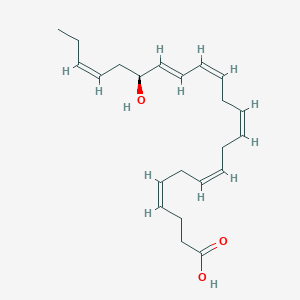
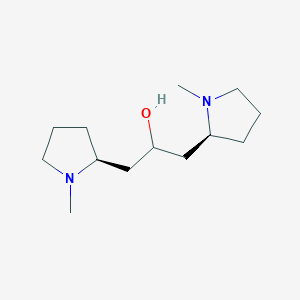
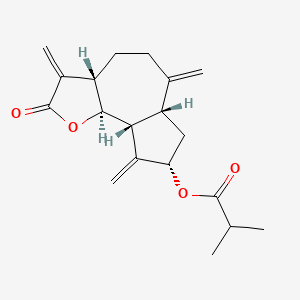
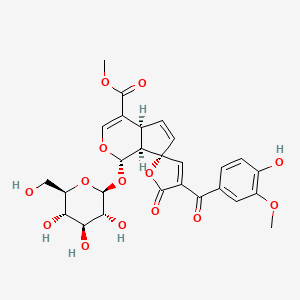

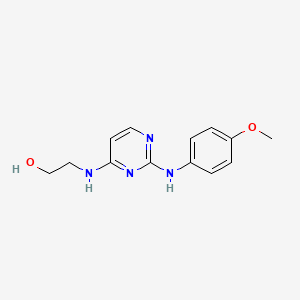

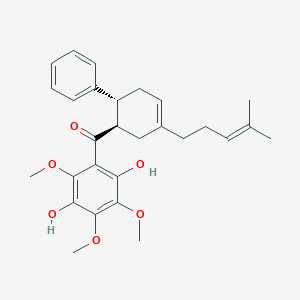
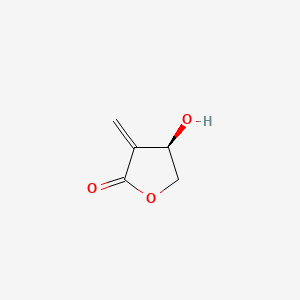
![5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B1247821.png)
![4-[(E)-dec-3-enyl]phenol](/img/structure/B1247822.png)
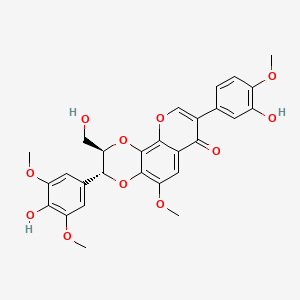
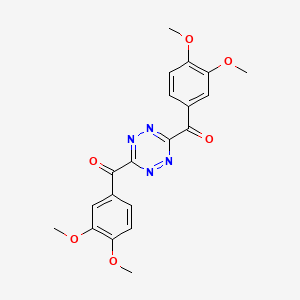
![[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol](/img/structure/B1247825.png)